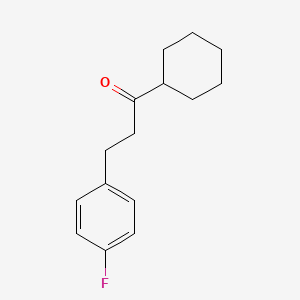

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALHEVJFCFBOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644609 | |

| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-92-8 | |

| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, a compound of interest in drug development and forensic analysis. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI). This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the identification and structural elucidation of this and related molecules. We will delve into the mechanistic details of fragmentation, providing detailed protocols for analysis and visualizing the predicted pathways to enhance understanding.

Introduction: The Analytical Imperative

This compound belongs to a class of compounds that are structurally related to anesthetic and psychoactive substances. Its accurate identification is paramount in various scientific domains, from pharmaceutical research to forensic toxicology. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, providing vital clues to its atomic arrangement. This guide will serve as a comprehensive resource for interpreting the mass spectral data of this compound, even in the absence of a reference standard spectrum.

Predicted Mass Spectrometry Data

Based on the structure of this compound (Molecular Formula: C₁₅H₁₉FO, Molecular Weight: 234.31 g/mol ), we can anticipate key fragmentation patterns. The following table summarizes the predicted major ions under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

| Ionization Mode | Predicted m/z | Predicted Fragment Structure/Identity |

| EI | 234 | Molecular Ion [M]⁺• |

| EI | 205 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| EI | 151 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| EI | 123 | [C₈H₈F]⁺ (Fluorotropylium ion) |

| EI | 109 | [C₇H₆F]⁺ |

| EI | 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| EI | 55 | [C₄H₇]⁺ (Resulting from cyclohexyl ring fragmentation) |

| ESI | 235 | [M+H]⁺ (Protonated molecule) |

| ESI | 257 | [M+Na]⁺ (Sodium adduct) |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1]

Proposed EI Fragmentation Pathways

The fragmentation of this compound under EI is predicted to be driven by the presence of the carbonyl group, the aromatic ring, and the cyclohexyl moiety. The primary fragmentation processes for ketones are α-cleavage and the McLafferty rearrangement.[2][3]

-

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For the target molecule, two primary α-cleavage pathways are plausible:

-

Loss of the cyclohexyl radical to form a stable acylium ion.

-

Loss of the 2-(4-fluorophenyl)ethyl radical.

-

-

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond.[2]

-

Cyclohexane Ring Fragmentation: The cyclohexyl group itself can undergo characteristic fragmentation, often involving the loss of ethylene (C₂H₄).[3]

-

Aromatic Ring Fragmentation: The 4-fluorophenylethyl group can lead to the formation of a stable fluorotropylium ion, a common feature in the mass spectra of alkyl-substituted aromatic compounds.[4]

Visualization of Predicted EI Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Sources

A Technical Guide to the Theoretical and Computational Analysis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Abstract: This guide provides a comprehensive framework for the theoretical and computational investigation of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, a molecule possessing structural motifs of interest in medicinal chemistry and materials science. We outline a multi-faceted computational workflow, beginning with molecular geometry optimization and proceeding through spectroscopic prediction, electronic property analysis, and potential bioactivity screening. The methodologies detailed herein, grounded in Density Functional Theory (DFT) and molecular docking, serve as a robust template for researchers, chemists, and drug development professionals seeking to characterize novel molecular entities in silico. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and reproducible research paradigm.

Introduction: Rationale for Computational Scrutiny

This compound is an aryl alkyl ketone characterized by three key structural features: a flexible cyclohexyl ring, a carbonyl group, and a fluorinated phenyl moiety.[1] The cyclohexyl group can influence solubility and conformational dynamics, while the ketone's carbonyl functionality acts as a hydrogen bond acceptor and a site for nucleophilic attack.[2][3][4] The 4-fluorophenyl group is of particular interest in drug design; the introduction of fluorine can modulate metabolic stability, binding affinity, and membrane permeability.[5][6]

Given these features, a thorough computational analysis is warranted to predict the molecule's physicochemical properties, reactivity, and potential as a bioactive agent. Theoretical chemistry provides powerful tools to examine molecular structure and dynamics using quantum chemistry and statistical mechanics.[7] This guide establishes a systematic approach to unlock these insights for the target molecule.

Part 1: Molecular Geometry and Structural Optimization

The foundational step in any computational analysis is determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy state of the molecule.

Protocol 1: Ground-State Geometry Optimization

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: Employ Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for organic molecules.[2][8]

-

Functional: The B3LYP hybrid functional is a widely validated choice for structural and electronic properties of organic compounds.[8][9] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10]

-

Basis Set: The 6-311++G(d,p) basis set is recommended.[9] This Pople-style basis set is extensive enough to provide accurate results, with diffuse functions (++) to describe anions and polarized functions (d,p) to account for the non-uniform distribution of electron density in bonds.

-

-

Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps are negligible.

-

Verification: Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

Causality behind the choice of method: The B3LYP/6-311++G(d,p) level of theory is a robust combination frequently used for chalcones, ketones, and other fluorophenyl derivatives, demonstrating excellent agreement between theoretical and experimental data for geometric parameters and vibrational frequencies.[9][11][12] This established reliability ensures a high-fidelity starting point for all subsequent analyses.

Part 2: Theoretical Spectroscopic Characterization

Simulating spectroscopic data allows for direct comparison with, and validation of, experimental results.

Protocol 2: Vibrational and Electronic Spectra Simulation

-

FT-IR and Raman Spectra: Using the optimized geometry and frequency calculation results from Protocol 1, the vibrational modes can be analyzed. The calculated frequencies and intensities are used to generate theoretical FT-IR and Raman spectra.[13] These theoretical spectra are invaluable for assigning specific vibrational modes (e.g., C=O stretch, C-F stretch) to experimentally observed peaks.[9][14]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.[15] These calculations are performed on the B3LYP-optimized geometry, and the results are typically referenced against a standard like Tetramethylsilane (TMS), also calculated at the same level of theory.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.[9] This analysis provides insight into the molecule's chromophores and the nature of its electronic excitations (e.g., π → π* transitions).[16][17]

Illustrative Data Presentation

Table 1: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Region (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1685 | 1600-1750[12] |

| Aromatic C=C Stretch | ~1600 | 1500-1600 |

| C-F Stretch | ~1220 | 1000-1400 |

| Cyclohexyl C-H Stretch | ~2930 | 2850-3000 |

(Note: Predicted frequencies are often systematically overestimated and require scaling for better comparison with experimental data.)

Part 3: Electronic Properties and Chemical Reactivity

Analysis of the molecule's electronic structure provides deep insights into its stability, reactivity, and intermolecular interaction potential.

Workflow for Electronic Property Analysis

Caption: Workflow for electronic property and reactivity analysis.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

-

Calculation: From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[18] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11][18] Visualizing the spatial distribution of these orbitals reveals which parts of the molecule are involved in these electron-donating and -accepting activities.

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

-

Calculation: Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

-

Analysis: The MEP surface is color-coded to visualize charge distribution.[19]

-

Red regions (negative potential) indicate electron-rich areas, such as those around the carbonyl oxygen, and are susceptible to electrophilic attack.[18]

-

Blue regions (positive potential) indicate electron-poor areas, typically around hydrogen atoms, and are susceptible to nucleophilic attack.[20]

-

This map is an invaluable tool for predicting how the molecule will interact with biological receptors or other reactants.[19][20][21]

-

Part 4: Potential Bioactivity Screening via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] This is crucial for identifying potential drug candidates.

Methodology for Molecular Dockingdot

Sources

- 1. fiveable.me [fiveable.me]

- 2. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclohexyl ethyl ketone | CAS 1123-86-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical | Department of Chemistry and Chemical Biology [chemistry.cornell.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. espublisher.com [espublisher.com]

- 16. researcher.manipal.edu [researcher.manipal.edu]

- 17. researcher.manipal.edu [researcher.manipal.edu]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note AN-206: Modular Synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Abstract & Strategic Overview

This application note details a robust, scalable two-step synthesis for Cyclohexyl 2-(4-fluorophenyl)ethyl ketone , a structural motif commonly found in neuroleptic pharmacophores (e.g., butyrophenone analogs) and metabolic modulators.[1][2][3]

The protocol utilizes a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation .[3] This route is selected over Grignard or Friedel-Crafts approaches due to its superior atom economy, mild conditions, and the commercial availability of stable starting materials (Cyclohexyl methyl ketone and 4-Fluorobenzaldehyde).[2]

Key Technical Advantages:

-

Chemoselectivity: Optimized hydrogenation conditions prevent the reduction of the carbonyl group to an alcohol and inhibit hydrodefluorination.[3]

-

Purification: The intermediate enone typically precipitates as a crystalline solid, minimizing the need for chromatography in the first step.

-

Scalability: The workflow is designed for gram-to-kilogram transition using standard batch reactors.[2][3]

Retrosynthetic Analysis & Pathway

The synthesis disconnects the C2-C3 bond of the propyl chain.[2] The target saturated ketone is accessed via the hydrogenation of an

Reaction Scheme Visualization

Figure 1: Two-step synthesis pathway. Step 1 constructs the carbon skeleton; Step 2 saturates the alkene while preserving the ketone and fluorine substituent.[2]

Experimental Protocols

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-cyclohexyl-3-(4-fluorophenyl)prop-2-en-1-one.[2][3]

Mechanism: The reaction proceeds via the formation of an enolate ion from cyclohexyl methyl ketone, which attacks the electrophilic carbonyl of 4-fluorobenzaldehyde. Subsequent dehydration (E1cB mechanism) is thermodynamically driven by the formation of the conjugated enone system.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

|---|---|---|---|---|

| Cyclohexyl methyl ketone | 126.20 | 1.0 | 12.62 g (100 mmol) | Nucleophile |

| 4-Fluorobenzaldehyde | 124.11 | 1.05 | 13.03 g (105 mmol) | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 4.80 g | Base Catalyst |

| Ethanol (95%) | - | Solvent | 100 mL | Solvent |

| Water | - | Solvent | 50 mL | Co-solvent |[1][2][3]

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (4.8 g) in water (50 mL) and ethanol (50 mL). Cool the solution to 0–5°C using an ice bath.

-

Addition: Mix Cyclohexyl methyl ketone (12.62 g) and 4-Fluorobenzaldehyde (13.03 g) in the remaining ethanol (50 mL). Add this mixture dropwise to the cold alkaline solution over 30 minutes.

-

Critical Control: Slow addition prevents localized high concentrations of aldehyde, reducing the risk of Cannizzaro side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2).[3] The product typically appears as a UV-active spot (

) distinct from the aldehyde.

-

-

Workup: The product often precipitates as a pale yellow solid during the reaction.[3]

-

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[3]

Expected Yield: 85–92% (Yellow crystalline solid).[3]

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the alkene to the alkane without reducing the carbonyl or removing the fluorine atom.

Scientific Rationale: Palladium on Carbon (Pd/C) is highly active.[1][3] To ensure chemoselectivity :

-

Solvent Choice: Ethyl Acetate (EtOAc) is non-protic, reducing the rate of ketone reduction compared to methanol/ethanol.[3]

-

Pressure: Atmospheric pressure (balloon) is sufficient for the alkene but kinetically slow for the sterically hindered cyclohexyl ketone.[3]

Reagents:

| Reagent | Quantity | Role |

|---|---|---|

| Enone Intermediate | 10.0 g (43 mmol) | Substrate |

| 10% Pd/C | 0.5 g (5 wt%) | Catalyst |

| Ethyl Acetate | 100 mL | Solvent |

| Hydrogen (

Procedure:

-

Setup: In a 250 mL three-neck flask, dissolve the Enone Intermediate (10.0 g) in Ethyl Acetate (100 mL).

-

Inerting: Carefully add the 10% Pd/C catalyst.

-

Hydrogenation: Purge the flask with Nitrogen (

) for 5 minutes, then switch to Hydrogen ( -

Monitoring: Check reaction progress via TLC or HPLC every 30 minutes.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target ketone as a colorless oil or low-melting solid.[3]

Workup & Purification Logic

The following decision tree illustrates the purification strategy, ensuring high purity for biological testing.

Figure 2: Purification workflow for the hydrogenation step.

Analytical Characterization

Target: 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one

Formula:

Expected 1H NMR Data (400 MHz,

- 7.10 – 7.18 (m, 2H): Aromatic protons (meta to F, ortho to alkyl).[2]

- 6.92 – 7.00 (m, 2H): Aromatic protons (ortho to F).[3]

-

2.88 (t,

-

2.72 (t,

-

2.35 (tt,

- 1.60 – 1.90 (m, 5H): Cyclohexyl equatorial/axial protons.[3]

- 1.15 – 1.45 (m, 5H): Cyclohexyl axial protons.[3]

Interpretation:

The disappearance of the vinyl doublets (typically

Safety & Handling

-

4-Fluorobenzaldehyde: Irritant.[2][3] Use in a fume hood.[3]

-

Palladium on Carbon (Pd/C): Pyrophoric when dry.[3] Always keep wet with solvent or water.[3] Dispose of in dedicated metal waste containers.

-

Hydrogen Gas: Extremely flammable.[3] Ensure all ground glass joints are greased and the system is free of leaks.[3] Use a blast shield if scaling up beyond 10g.[3]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard protocols for Claisen-Schmidt condensation).

-

Mori, A.; Miyakawa, Y.; Ohashi, E.; et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide," Organic Letters, 2006 , 8(15), 3279–3281.[2] (Reference for chemoselectivity strategies in hydrogenation).[3]

-

National Institute of Standards and Technology (NIST). "1-Propanone, 1-cyclohexyl- Mass Spectrum."[2][3] NIST Chemistry WebBook, SRD 69.[3] [Link] (Reference for the cyclohexyl ketone scaffold fragmentation and properties).

-

PubChem. "Compound Summary for CID 3293366: 1-cyclohexyl-3-phenylpropan-1-one."[2][3] National Library of Medicine (US).[3] [Link] (Physical properties of the non-fluorinated analog).

Sources

Application Note: Analytical HPLC Purity Determination of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the purity determination of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone (CAS: 898768-92-8), also known as 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one.[1]

This guide moves beyond generic templates, applying first-principles chromatographic logic to this specific lipophilic, non-conjugated fluorinated ketone.[1]

Introduction & Chemical Context

This compound is a critical building block in the synthesis of neuroleptic butyrophenone derivatives and other CNS-active agents.[1] Structurally, it possesses two distinct moieties: a lipophilic cyclohexyl ring and a 4-fluorophenyl ethyl chain separated by a carbonyl group.[1]

Physicochemical Profile for Method Design[1]

-

Structure: 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one.[1][2]

-

Chromophores: The molecule lacks conjugation between the carbonyl and the aromatic ring.[1]

-

Lipophilicity (LogP): Estimated > 3.[1]8. The combination of the cyclohexyl ring and the propyl-phenyl chain makes this molecule highly hydrophobic.[1]

-

Critical Impurities:

Analytical Challenge: The lack of strong conjugation requires low-UV detection for high sensitivity, while the high lipophilicity demands a strong organic gradient to elute the peak within a reasonable runtime.[1]

Method Development Strategy

The following logic dictates the experimental design:

-

Stationary Phase: A C18 (Octadecyl) column is selected for maximum hydrophobic interaction.[1] To prevent peak tailing from the slightly polar carbonyl, a highly end-capped column is required.[1]

-

Mobile Phase: Due to the high LogP, Methanol is likely too weak.[1] Acetonitrile (ACN) is chosen for its higher elution strength and lower UV cutoff (essential for 210 nm detection).[1]

-

pH Control: While the analyte is neutral, acidic buffering (0.1%

) is critical to suppress the ionization of potential acidic impurities (e.g., 4-fluorobenzoic acid) and silence active silanols on the column.[1]

Workflow Visualization

Figure 1: Method Development Workflow prioritizing hydrophobic retention and impurity resolution.

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (>99.0% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]

-

Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | High surface area and double end-capping for sharp peaks.[1] |

| Mobile Phase A | 0.1% | Acidic pH suppresses silanol activity.[1] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for lipophilic analytes.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |

| Column Temp | 35°C | Improves mass transfer and reduces viscosity.[1] |

| Injection Vol | 10 µL | Sufficient mass load without band broadening.[1] |

| Detection | UV at 210 nm (primary) and 254 nm (secondary) | 210 nm captures the fluorophenyl E-band for max sensitivity.[1] |

Gradient Program

The compound is very non-polar.[1] An isocratic method would likely result in extremely long run times or broad peaks.[1] A steep gradient is recommended.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial equilibration |

| 2.0 | 60 | 40 | Isocratic hold for polar impurities |

| 12.0 | 10 | 90 | Linear ramp to elute main peak |

| 15.0 | 10 | 90 | Wash step (remove dimers/oligomers) |

| 15.1 | 60 | 40 | Return to initial |

| 20.0 | 60 | 40 | Re-equilibration |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.[1] (Matches initial gradient conditions to prevent solvent shock).

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Dilute to volume (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 with Diluent (Conc: 100 µg/mL).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2 Guidelines)

To ensure this method is suitable for regulatory submission or rigorous QC, the following validation parameters must be met.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every analysis batch.[1]

-

Retention Time (RT): ~8.5 - 9.5 min (Target). RSD < 1.0%.[1][4]

-

Tailing Factor (

): -

Theoretical Plates (

): > 5000.[1] -

Resolution (

): > 2.0 between main peak and nearest impurity (if present).

Linearity & Range

-

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (100 µg/mL).

-

Acceptance: Correlation coefficient (

)

Limits of Detection (LOD) & Quantitation (LOQ)

Given the weak chromophore at 254 nm, these values are critical.

-

LOD: Signal-to-Noise (S/N) = 3:1.[1]

-

LOQ: Signal-to-Noise (S/N) = 10:1.[1]

-

Note: If using 210 nm, sensitivity will increase approx. 5-10x compared to 254 nm.[1]

Robustness

Intentionally vary parameters to verify method stability:

-

Flow Rate:

mL/min.[1] -

Temperature:

C. -

Wavelength:

nm.[1] -

Result: The % Area should not change by > 2.0%.[1]

Impurity Profiling & Troubleshooting

Potential Impurities

Understanding the synthesis allows for targeted impurity identification.[1]

| Impurity Type | Likely Structure | Relative Retention (RRT) | Detection Note |

| Precursor | 4-Fluorobenzaldehyde | ~0.3 - 0.4 | Distinct UV spectrum (aldehyde).[1] |

| Intermediate | Unsaturated Enone (Chalcone analog) | ~0.8 - 0.9 | High UV absorbance (conjugated).[1] |

| Byproduct | 4-Fluorobenzoic Acid | < 0.2 (Front) | Elutes early in acidic mobile phase.[1] |

| Degradant | Oxidized benzylic ketone | ~0.9 | Forms on long-term storage.[1] |

Troubleshooting Logic Flow

Figure 2: Diagnostic workflow for common lipophilic ketone analysis issues.

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design logic).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Source for UV absorption data of fluorinated aromatics).

-

PubChem. (n.d.).[1] Compound Summary for 4-Fluoroacetophenone (Analogue). National Library of Medicine.[1] Link (Used for chromophore validation).[1]

Sources

derivatization of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone for structure-activity relationship studies

Application Note: Strategic Derivatization of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Introduction & Pharmacophore Analysis

This compound represents a classic "linker-scaffold" intermediate in medicinal chemistry. It bridges a lipophilic, aliphatic domain (cyclohexyl) with an electron-deficient aromatic system (4-fluorophenyl) via a reactive carbonyl linker.

This scaffold mimics the pharmacophoric features of several GPCR ligands (e.g., Melatonin

The Challenge: The ketone linker is often a "metabolic liability" (prone to reduction to alcohol) or lacks the hydrogen-bond donor (HBD) capability required for high-affinity binding.

The Solution: This guide details three high-priority derivatization protocols to transform this ketone into a diverse SAR (Structure-Activity Relationship) library:

-

Reductive Amination: To introduce basicity and H-bond donors.

-

Stereoselective Reduction/Grignard Addition: To probe chiral pockets and hydrophobic collapse.

-

Bioisosteric Replacement: To modulate linker geometry and metabolic half-life.

Strategic SAR Decision Tree

Before synthesis, researchers should map the derivatization logic. The following diagram illustrates the decision pathways for modifying the ketone core.

Figure 1: Strategic decision tree for the derivatization of the ketone scaffold. Blue indicates the starting material; Red/Yellow/Green indicate primary reaction pathways.

Protocol A: Titanium-Mediated Reductive Amination

Objective: Convert the ketone into a secondary amine. Rationale: The cyclohexyl group creates significant steric hindrance around the carbonyl. Standard reductive amination (using only NaBH(OAc)3) often fails or proceeds slowly. We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before reduction.

Materials

-

Substrate: this compound (1.0 eq)

-

Amine Partner: Primary amine (1.2 eq) (e.g., cyclopropylamine, benzylamine)

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 eq) [Sigma-Aldrich]

-

Reductant: Sodium cyanoborohydride (NaBH3CN) (2.0 eq) or NaBH4 (for safety)

-

Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology

-

Imine Formation (The "Pre-complexation"):

-

In a flame-dried flask under Nitrogen, dissolve the Ketone (1 mmol) and Amine (1.2 mmol) in anhydrous THF (5 mL).

-

Add Ti(OiPr)4 (1.5 mmol, 440 µL) dropwise.

-

Observation: The solution may turn slightly yellow/hazy.

-

Stir at Room Temperature (RT) for 6–12 hours.

-

Checkpoint: Monitor by TLC/LC-MS. You should see the disappearance of the ketone peak and appearance of the imine mass (M+H = Ketone + Amine - 18).

-

-

Reduction:

-

Dilute the reaction mixture with Methanol (2 mL). Note: This is crucial if using NaBH4.

-

Cool the flask to 0°C.

-

Add NaBH3CN (2.0 mmol) in portions.

-

Allow to warm to RT and stir for 4 hours.

-

-

Workup (The "Titanium Crash"):

-

Critical Step: Quench by adding 1 mL of water . A white precipitate (TiO2) will form immediately.

-

Dilute with Ethyl Acetate (20 mL).

-

Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate.

-

Wash the filtrate with 1N NaOH (to ensure free base form) and Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).

-

Protocol B: Grignard Addition for Tertiary Alcohols

Objective: Introduce a rigidifying alkyl/aryl group to create a tertiary alcohol. Rationale: Converting the ketone to a tertiary alcohol locks the conformation and adds a Hydrogen Bond Donor (OH) and Acceptor (F-Phenyl) in a specific spatial arrangement.

Methodology

-

Setup: Flame-dry a 2-neck flask; purge with Argon.

-

Reagent Prep: Dissolve Ketone (1.0 eq) in anhydrous Diethyl Ether or THF. Cool to 0°C .

-

Addition: Add R-MgBr (1.5 eq) (e.g., Methylmagnesium bromide or Phenylmagnesium bromide) dropwise over 15 minutes.

-

Tip: Due to the steric bulk of the cyclohexyl group, "simple" nucleophiles (Me, Et) work best. Bulky nucleophiles (t-Butyl) may result in enolization (deprotonation) rather than addition.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour into saturated NH4Cl solution (exothermic).

-

Isolation: Extract with Diethyl Ether. The tertiary alcohol is often pure enough for initial screening; purify via silica gel if >95% purity is required.

Protocol C: Bioisosteric Replacement (gem-Difluoro)

Objective: Replace C=O with CF2. Rationale: The gem-difluoro group is isosteric and isoelectronic with the ketone but is metabolically inert and does not function as a hydrogen bond acceptor, drastically changing the lipophilicity (LogD).

Methodology (Deoxo-Fluor)

-

Safety: Perform in a fume hood. HF is a byproduct. Use plasticware if possible, or glass with caution.

-

Reaction: Dissolve Ketone (1.0 eq) in DCM.

-

Reagent: Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 eq) at 0°C.

-

Conditions: Add a catalytic amount of EtOH (1 drop) to initiate. Stir at RT for 24–48 hours.

-

Note: The cyclohexyl group slows this reaction. Heating to 40°C may be required.

-

-

Quench: Extremely Careful addition to saturated NaHCO3. Evolution of CO2 and HF neutralization occurs.

Data Analysis & Expected Results

The following table summarizes the expected physicochemical shifts for the derivatives compared to the parent ketone.

| Derivative Type | Reaction | Key Property Change | Primary SAR Utility |

| Parent Ketone | N/A | LogP ~ 4.2 | Baseline Activity |

| Secondary Amine | Reductive Amination | LogP ↓, pKa ~ 9-10 | Introduces ionic bond (e.g., Asp residue in GPCR) |

| Tertiary Alcohol | Grignard (Me) | LogP ↔, H-Bond Donor | Probes hydrophobic pocket depth + H-bond |

| gem-Difluoro | Deoxofluor | LogP ↑, No H-bond | Metabolic stability check; Lipophilicity scan |

| Oxime | NH2OH condensation | Polar Surface Area ↑ | Altering linker geometry & polarity |

Workflow Visualization

The following diagram outlines the operational workflow for the primary protocol (Reductive Amination), highlighting critical control points.

Figure 2: Operational workflow for Ti(OiPr)4-mediated reductive amination.

References

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl Ketone

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction yield and purity. The methodologies and explanations provided are grounded in established principles of organic chemistry, particularly the Friedel-Crafts acylation, and are supported by relevant literature.

I. Understanding the Core Synthesis: Friedel-Crafts Acylation

The most common and direct route to synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of fluorobenzene with 3-cyclohexylpropanoyl chloride in the presence of a Lewis acid catalyst.

The fluorine atom on the benzene ring is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive than benzene, it directs the incoming acyl group primarily to the para position, which is the desired outcome for this synthesis. The deactivating nature of fluorine also helps to prevent polysubstitution, a common side reaction in Friedel-Crafts alkylations.[1]

II. Troubleshooting Guide & Yield Optimization

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Low or No Product Formation

Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

A1: Low or no product formation in a Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic checklist to diagnose the issue:

-

Inadequate Reagent Purity:

-

Lewis Acid (e.g., AlCl₃): Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, leading to reaction failure. Ensure it is a fine, lump-free powder and handle it quickly in a dry environment (e.g., glovebox or under an inert atmosphere).

-

Fluorobenzene and 3-Cyclohexylpropanoyl Chloride: Ensure the purity of your starting materials. Contaminants can interfere with the catalyst or lead to side reactions.

-

Solvent: The solvent must be strictly anhydrous. Common choices like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be freshly distilled from a suitable drying agent (e.g., CaH₂).

-

-

Catalyst Inactivity or Insufficient Amount:

-

For the acylation of a deactivated ring like fluorobenzene, a stoichiometric amount of the Lewis acid catalyst is often necessary. This is because the product ketone can form a complex with the Lewis acid, effectively sequestering it.[2]

-

Consider using a more potent or specialized Lewis acid. While AlCl₃ is common, alternatives like hafnium triflate or rare earth triflates have shown good efficacy in acylating deactivated aromatic rings.[3]

-

-

Incorrect Reaction Temperature:

-

The initial formation of the acylium ion complex should typically be done at a low temperature (0-5 °C) to control the exothermic reaction.

-

After the addition of fluorobenzene, the reaction may need to be gently warmed to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

-

-

Poor Mixing:

-

The reaction mixture can become thick, especially with AlCl₃. Ensure efficient stirring to maintain a homogeneous suspension.

-

Formation of Impurities and Side Products

Q2: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the common side products and how can I minimize them?

A2: The formation of side products is a common cause of reduced yield. The most likely impurities in this synthesis are the ortho-isomer and diacylated products.

-

Ortho-Isomer Formation:

-

Although fluorine is a para-director, some amount of the ortho-acylated product can form. Higher reaction temperatures can sometimes favor the formation of the sterically less hindered para-product. However, this needs to be balanced against the potential for decomposition at higher temperatures.

-

The choice of Lewis acid can also influence regioselectivity. Experimenting with different catalysts might improve the para:ortho ratio.

-

-

Diacylation:

-

While the ketone product is deactivated, forcing conditions (high temperature, long reaction times, large excess of acylating agent or catalyst) can lead to a second acylation. To minimize this, use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the 3-cyclohexylpropanoyl chloride and the Lewis acid.[4]

-

-

Side Reactions of 3-Cyclohexylpropanoyl Chloride:

-

Under harsh Lewis acid conditions, there is a theoretical possibility of intramolecular cyclization to form a bicyclic ketone, though this is less likely with a six-membered ring. More likely is the potential for rearrangement of the acylium ion, although this is generally not an issue in Friedel-Crafts acylations.[1]

-

Table 1: Troubleshooting Common Side Products

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Significant amount of ortho-isomer | High reaction temperature; catalyst choice. | Maintain a lower reaction temperature; screen alternative Lewis acids. |

| Presence of diacylated product | Excess acylating agent or catalyst; prolonged reaction time. | Use a stoichiometric amount or a slight excess of reagents; monitor reaction progress by TLC and quench upon completion. |

| Unidentified byproducts | Impure starting materials; decomposition. | Ensure purity of all reagents and solvents; maintain appropriate reaction temperature. |

III. Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

Representative Synthesis Protocol

-

Preparation:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).

-

Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Acylium Ion Formation:

-

Dissolve 3-cyclohexylpropanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

-

-

Acylation Reaction:

-

After the addition is complete, add fluorobenzene (1.0-1.2 equivalents), also dissolved in anhydrous DCM, dropwise via the dropping funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) can yield the pure product.

-

IV. Frequently Asked Questions (FAQs)

Q3: Can I use a different Lewis acid catalyst?

A3: Yes. While AlCl₃ is the classic choice, other Lewis acids can be used and may offer advantages in terms of handling, reactivity, and environmental impact. For fluorobenzene, which is a somewhat deactivated substrate, catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or more modern catalysts like scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃) can be effective.[3] The optimal catalyst and its loading should be determined empirically.

Q4: How do I prepare 3-cyclohexylpropanoyl chloride?

A4: 3-Cyclohexylpropanoyl chloride can be readily prepared from 3-cyclohexylpropanoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like DCM with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.

Q5: What are the expected spectroscopic data for the product?

-

¹H NMR:

-

Aromatic protons will appear as two doublets of doublets (or multiplets) in the range of δ 7.0-8.0 ppm due to coupling with each other and the fluorine atom.

-

The methylene protons adjacent to the ketone (–CH₂CO–) will be a triplet around δ 2.8-3.2 ppm.

-

The methylene protons adjacent to the cyclohexyl ring will be a triplet around δ 2.5-2.8 ppm.

-

The cyclohexyl protons will appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).

-

-

¹³C NMR:

-

The ketone carbonyl carbon will be a singlet around δ 198-205 ppm.

-

The aromatic carbons will appear in the δ 115-165 ppm region. The carbon attached to the fluorine will show a large C-F coupling constant.

-

The methylene and cyclohexyl carbons will appear in the upfield region (δ 25-45 ppm).

-

-

IR Spectroscopy:

-

A strong C=O stretching vibration for the aryl ketone will be observed around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic parts will be seen around 2850-3100 cm⁻¹.

-

A C-F stretching vibration will be present in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Q6: My final product is an oil, but I expected a solid. What should I do?

A6: The physical state of the final product can be influenced by purity.

-

Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may assist, but be cautious of potential decomposition.

-

Impurities: The presence of impurities, such as the ortho-isomer or residual starting materials, can lower the melting point and result in an oil. Re-purification by column chromatography may be necessary.

-

Inducing Crystallization: If the product is pure but oily, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available.

V. Visualization of the Workflow

Diagram 1: Synthesis and Purification Workflow

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

-

Friedel-Crafts Acylation of Benzene and Unactivated Benzenes. Tetrahedron Letters, 1998. [Link]

-

PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. National Center for Biotechnology Information. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Method for acylating fluorobenzene. Google Patents (CN101462931A).

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 2021. [Link]

-

Phenyl cyclohexyl ketone. NIST Chemistry WebBook. [Link]

-

Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

Sources

- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl cyclohexyl ketone [webbook.nist.gov]

troubleshooting purification of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone by column chromatography

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Flash Chromatography & Isolation

Diagnostic Triage & Strategy

Before modifying your column parameters, we must diagnose the physicochemical behavior of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone . This molecule presents a specific "hybrid" challenge: it contains a lipophilic, non-UV-active aliphatic head (cyclohexyl) and a UV-active aromatic tail (fluorophenyl), linked by a flexible ethyl ketone spacer.

Compound Profile:

-

Chromophore: The 4-fluorophenyl group provides strong UV absorption at 254 nm . The ketone carbonyl (unconjugated) has weak absorption (~280 nm).

-

Polarity: Moderate.[1][2] The ketone is the primary polar handle. The cyclohexyl and ethyl groups add significant lipophilicity.

-

Risk Factors:

-

"Ghost" Impurities: Precursors like cyclohexyl halides or cyclohexanecarbonitrile are UV-inactive or weakly active. You may miss them if relying solely on UV detection.

-

Solubility Mismatch: The compound is a solid. Loading in minimal dichloromethane (DCM) onto a Hexane-equilibrated column often causes precipitation and streaking.

-

Troubleshooting Decision Tree

Figure 1: Diagnostic logic flow for identifying purification failures.

Frequently Asked Questions (Troubleshooting Guide)

Category 1: Separation & Resolution

Q1: My product co-elutes with an impurity in 10% Ethyl Acetate/Hexane. How do I improve resolution without running a 4-hour column?

A: You are likely facing a "Selectivity" (

-

The Science: Ethyl Acetate (EtOAc) is a hydrogen bond acceptor. If your impurity is a des-fluoro analog or an isomer, its interaction with EtOAc mimics your product.

-

The Fix: Switch to a Hexane/Diethyl Ether or Hexane/MTBE system.

-

Ether tends to provide better resolution for ketones vs. alcohols or non-polar byproducts because it interacts differently with the silica surface hydroxyls [1].

-

Protocol: Run a TLC in 10% EtOAc/Hexane. Note the Rf. Then, find the % of Ether/Hexane that gives the exact same Rf (usually requires ~2x more ether, e.g., 20% Ether). If the spots separate in Ether, use that system.

-

Q2: The compound streaks significantly, spanning 10+ fractions. Is the silica too acidic?

A: While silica acidity can affect some ketones, for this compound, this is almost certainly a Solubility/Loading Effect . You likely dissolved the sample in a "strong" solvent (like DCM or Chloroform) to load it onto a column equilibrated in Hexane.

-

The Mechanism: When the DCM plug hits the Hexane mobile phase, the compound momentarily precipitates (crashes out) because it is insoluble in pure Hexane. It then slowly re-dissolves as the gradient increases, causing a "smear" or streak down the column.

-

The Fix: Switch to Dry Loading (See Protocol A below). This eliminates the solvent mismatch shock [2].

Category 2: Detection & Recovery

Q3: I see a strong UV spot, but my NMR shows significant aliphatic impurities. Why didn't I see them on TLC?

A: The cyclohexyl moiety is UV transparent. If your synthesis involved Cyclohexyl bromide or Cyclohexanecarbonitrile, these precursors have little to no UV absorbance at 254 nm.

-

The Fix: You must use a chemical stain.[3]

-

Validation: Dip your TLC plate in PMA, heat with a heat gun until the background is light blue. If you see a spot above/below your ketone that wasn't there under UV, that is your contaminant.

Q4: My compound is crystallizing inside the column tubing or cartridge.

A: This molecule is a solid with high crystallinity due to the para-fluoro symmetry and the bulky cyclohexyl group.

-

The Fix:

-

Ensure Solubility: Do not run 100% Hexane at the start. Start your gradient at 2-5% EtOAc (or Ether) to maintain solubility.

-

Flow Rate: Do not stop the flow. If the column pauses, the local concentration of the compound can induce crystallization.

-

Experimental Protocols

Protocol A: Dry Loading (The "Gold Standard" for Solids)

Recommended for this compound to prevent streaking and crystallization.

-

Dissolution: Dissolve your crude this compound (e.g., 500 mg) in the minimum amount of DCM or Acetone required to fully solubilize it.

-

Adsorption: Add silica gel (approx. 3-4x the mass of the crude; e.g., 1.5 - 2.0 g) to the flask.

-

Evaporation: Rotovap the mixture to dryness.

-

Critical Check: The result must be a free-flowing powder . If it is sticky or clumpy, add more silica and re-evaporate.

-

-

Loading: Pour this powder carefully onto the top of your pre-equilibrated column (or into a solid load cartridge). Add a small layer of sand on top to protect the bed.

-

Elution: Begin your gradient. The compound will elute as a sharp, concentrated band [4].

Protocol B: Optimization of Mobile Phase (TLC)

Use this to determine the optimal solvent system.

| Parameter | Target Value | Notes |

| Target Rf | 0.25 – 0.35 | In the solvent system intended for the column. |

| > 0.10 | Difference between product and nearest impurity. | |

| Solvent A | Hexane / Heptane | Non-polar base. |

| Solvent B | Diethyl Ether | Preferred over EtOAc for ketone resolution. |

Workflow:

-

Prepare TLC chambers with 5%, 10%, and 20% Ether in Hexane.

-

Spot crude mixture.

-

Visualize with UV AND PMA stain.

-

Select the % where the Product Rf is ~0.30.

-

Rule of Thumb: Flash chromatography requires a lower Rf than TLC implies. If Rf is 0.3 on TLC, the compound will elute around 3-4 column volumes (CV) [1].

Advanced Visualization: Dry Loading Workflow

Figure 2: Step-by-step Dry Loading procedure to eliminate solubility-induced streaking.

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2][6][7][8][9] J. Org.[2] Chem.1978 , 43, 2923–2925.[6][8][9]

-

Biotage Application Note. Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog2023 .

-

University of Rochester. TLC Stains and Visualization Methods. Department of Chemistry Guides.

-

Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Technical Notes.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Rapid chromatographic technique for preparative separations with moderate resolution [ouci.dntb.gov.ua]

- 3. TLC stains [reachdevices.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Magic Formulas [chem.rochester.edu]

- 6. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromatography [chem.rochester.edu]

- 9. Still, W., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]

improving reaction conditions for the synthesis of asymmetric ketones.

<_

Welcome to the technical support center for the synthesis of asymmetric ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective ketone synthesis. Here, we move beyond simple protocols to explore the underlying principles and provide actionable troubleshooting advice for common challenges encountered in the laboratory. Our focus is on empowering you with the expertise to not only identify issues but also to rationally design improved reaction conditions.

Introduction: The Challenge of Asymmetric Ketone Synthesis

The creation of a specific stereoisomer of a ketone is a frequent and often formidable challenge in organic synthesis. Asymmetric ketones are crucial building blocks for a vast array of pharmaceuticals and biologically active molecules. However, controlling the stereochemistry at the α-carbon, or through enantioselective addition to the carbonyl group, is fraught with potential pitfalls. Issues such as low enantiomeric excess (ee), poor yields, undesired side reactions, and difficulties with regioselectivity are common hurdles.[1][2]

This guide is structured to address these challenges head-on, providing a framework for troubleshooting and optimization based on a deep understanding of reaction mechanisms.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is dedicated to diagnosing and solving specific problems that arise during the synthesis of asymmetric ketones. We will explore common pitfalls and offer systematic approaches to overcoming them.

Scenario 1: Low Enantiomeric Excess (ee) in α-Alkylation Reactions

Problem: You are attempting a direct asymmetric α-alkylation of a ketone using a chiral catalyst (organocatalyst or transition-metal complex), but the desired product is obtained with low enantioselectivity.

Underlying Causes & Diagnostic Questions:

-

Ineffective Chiral Environment: Is the catalyst effectively discriminating between the two enantiofaces of the enolate or enamine intermediate? The steric and electronic properties of both the catalyst and the substrate are critical.

-

Background Uncatalyzed Reaction: Is a non-selective background reaction competing with the desired catalytic cycle? This is often a problem when using highly reactive electrophiles.

-

Racemization of the Product: Is the newly formed stereocenter susceptible to racemization under the reaction conditions?[1] This is particularly relevant when forming tertiary stereocenters.

-

Enolate Geometry: For acyclic ketones, is the E/Z geometry of the enolate controlled? The geometry of the enolate can significantly influence the facial selectivity of the electrophile's approach.[1]

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low enantioselectivity in asymmetric α-alkylation reactions.

Solutions & Optimization Strategies:

| Parameter | Actionable Advice | Rationale |

| Catalyst System | Screen a panel of catalysts: Vary the chiral ligand, metal center (for transition metal catalysis), or organocatalyst backbone. Consider catalysts with different steric and electronic properties. | The optimal catalyst is highly substrate-dependent. A catalyst that is effective for one ketone may not be for another. |

| Solvent | Investigate a range of solvents: Solvents can influence the conformation of the catalyst-substrate complex and the solubility of intermediates. | Polar aprotic solvents often favor enolate formation, while nonpolar solvents may enhance asymmetric induction through better-organized transition states. |

| Temperature | Lower the reaction temperature: Asymmetric reactions are often more selective at lower temperatures. | Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |

| Base | Choose the appropriate base: For enolate-based reactions, the choice of base (e.g., LDA, NaHMDS) and its stoichiometry is critical. For organocatalytic reactions, the acidity/basicity of co-catalysts can be tuned. | The base influences the rate of enolate formation and can impact aggregation states, which in turn affect stereoselectivity. |

| Electrophile | Use a less reactive electrophile: If a background reaction is suspected, switching to a less reactive alkylating agent can favor the catalyzed pathway. | This minimizes the uncatalyzed, non-selective reaction, thereby improving the overall enantiomeric excess. |

| Additives | Introduce additives: In some systems, additives like salts (e.g., LiCl) can influence aggregation and improve stereoselectivity. | Additives can break up deleterious aggregates of the catalyst or substrate, leading to a more defined and selective catalytic cycle. |

Protocol Example: Screening of Chiral Phosphoric Acids for Asymmetric Alkylation

-

Preparation of Stock Solutions: Prepare stock solutions of the ketone substrate, alkylating agent, and a panel of different chiral phosphoric acid catalysts in the chosen solvent (e.g., toluene).

-

Reaction Setup: In a series of vials, add the ketone and the appropriate chiral phosphoric acid catalyst.

-

Initiation: Add the alkylating agent to each vial to initiate the reaction.

-

Monitoring: Monitor the reactions by TLC or LC-MS to determine conversion.

-

Workup and Analysis: Once the reaction is complete, quench the reaction and purify the product. Determine the enantiomeric excess of the product from each reaction using chiral HPLC or SFC.

-

Optimization: Based on the results, select the most promising catalyst and further optimize other parameters such as temperature and concentration.[1]

Scenario 2: Poor Yield in Grignard-type Additions to Prochiral Ketones

Problem: You are performing an enantioselective nucleophilic addition of an organometallic reagent (e.g., Grignard, organolithium, organozinc) to a prochiral ketone in the presence of a chiral ligand or auxiliary, but the yield of the desired tertiary alcohol is low.

Underlying Causes & Diagnostic Questions:

-

Enolization of the Ketone: Is the organometallic reagent acting as a base and deprotonating the ketone at the α-position instead of adding to the carbonyl? This is a common side reaction, especially with sterically hindered ketones.

-

Side Reactions of the Organometallic Reagent: Is the organometallic reagent stable under the reaction conditions? Grignard reagents, for example, can undergo side reactions like reduction of the ketone.[3][4]

-

Reagent Reactivity: Is the organometallic reagent sufficiently reactive to add to the ketone under the chosen conditions? Some less reactive organometallics may require activation.[5]

-

Chelation Control: For substrates with nearby heteroatoms, is chelation to the metal center hindering the desired nucleophilic attack?

Troubleshooting Workflow:

Caption: A workflow for diagnosing and solving low yield issues in enantioselective nucleophilic additions to ketones.

Solutions & Optimization Strategies:

| Parameter | Actionable Advice | Rationale |

| Organometallic Reagent | Switch to a less basic, more nucleophilic reagent: Consider using an organozinc or organocerium reagent instead of a Grignard or organolithium. | These reagents are generally less basic and less prone to causing enolization. |

| Temperature | Lower the reaction temperature: Addition reactions are often favored over enolization at lower temperatures. | This can help to kinetically favor the desired nucleophilic addition pathway. |

| Lewis Acid Additives | Add a Lewis acid: The addition of a Lewis acid like CeCl₃ (the Luche reduction conditions for enones) can activate the carbonyl group towards nucleophilic attack and suppress enolization. | The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. |

| Solvent | Change the solvent: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent. | Ethereal solvents like THF or Et₂O are common, but coordinating solvents can sometimes be beneficial. |

| Order of Addition | Reverse the order of addition: Adding the ketone slowly to a solution of the organometallic reagent can sometimes minimize enolization by keeping the ketone concentration low. | This can help to prevent the organometallic reagent from acting as a base on unreacted ketone. |

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of α-alkylation for an unsymmetrical ketone?

A1: Controlling regioselectivity is a significant challenge.[1] Here are some strategies:

-

Kinetic vs. Thermodynamic Control: For kinetically controlled deprotonation at the less hindered α-position, use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. For thermodynamically controlled deprotonation at the more substituted position, use a smaller, less hindered base at higher temperatures.

-

Directing Groups: Introduce a temporary directing group on the ketone that can guide the deprotonation or the approach of the electrophile to a specific α-position.

-

Catalyst Control: Some modern nickel-catalyzed systems have shown the ability to reverse the conventional regioselectivity, favoring alkylation at the more-hindered site.[6]

Q2: My asymmetric hydrogenation of a ketone is sluggish. How can I increase the reaction rate?

A2: Sluggish asymmetric hydrogenations can often be improved by:

-

Increasing Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen available for the catalytic cycle.

-

Optimizing the Catalyst Loading: While it's desirable to use low catalyst loadings, a slight increase may be necessary for less reactive substrates.

-

Screening Ligands: The electronic and steric properties of the chiral ligand have a profound impact on the catalyst's activity.[7]

-

Solvent Choice: The solvent can affect the solubility of the catalyst and the substrate, as well as the rate of hydrogen transfer.

-

Base Activation: For many ruthenium-based catalysts, a base is required for activation. Ensure the correct base and stoichiometry are being used.[8]

Q3: What are the advantages of using organocatalysis for asymmetric ketone synthesis?

A3: Organocatalysis offers several benefits:

-

Metal-Free: This avoids potential contamination of the final product with toxic heavy metals, which is a significant concern in pharmaceutical synthesis.

-

Air and Moisture Stability: Many organocatalysts are more stable to air and moisture than their transition-metal counterparts, simplifying reaction setup.

-

Availability and Cost: Organocatalysts are often derived from readily available and inexpensive chiral starting materials like amino acids and alkaloids.[9]

-

Green Chemistry: The use of non-toxic catalysts and often milder reaction conditions aligns with the principles of green chemistry.[10]

Q4: Can I use enzymatic methods for the synthesis of chiral ketones?

A4: While enzymatic methods, particularly using ketoreductases (KREDs), are excellent for the enantioselective reduction of prochiral ketones to chiral alcohols, their direct application for the synthesis of chiral ketones is less common.[11] However, they can be used in kinetic resolutions of racemic ketones or in combination with other chemical steps. The high enantioselectivity of enzymes makes them a powerful tool in biocatalysis.[8]

Q5: In Friedel-Crafts acylation to produce an aromatic ketone, what are common pitfalls?

A5: Key challenges in Friedel-Crafts acylation include:

-

Substrate Deactivation: The ketone product is less reactive than the starting aromatic ring, which prevents polyacylation. However, if the starting material is already deactivated (e.g., nitrobenzene), the reaction may not proceed at all.[12]

-

Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because it complexes with the product ketone.

-

Rearrangements: Unlike Friedel-Crafts alkylation, the acylium ion intermediate is resonance-stabilized and does not typically undergo rearrangement.[13] This is a significant advantage for synthesizing linear alkyl chains on an aromatic ring after a subsequent reduction of the ketone.

References

-

Valle-Serrano, J., et al. (2018). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Molecules, 23(10), 2470. Available at: [Link]

-

Bawn, C., et al. (2018). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 54(75), 10525-10539. Available at: [Link]

-

Valle-Serrano, J., et al. (2018). Direct Asymmetric Alkylation of Ketones: Still Unconquered. ResearchGate. Available at: [Link]

-

Wang, Z.-X., et al. (2000). Design and Synthesis of Chiral Ketones for Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins. Journal of the American Chemical Society, 122(31), 7542-7543. Available at: [Link]

-

Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 34(11), 853-861. Available at: [Link]

-

Corey, E. J., & Helal, C. J. (1998). Enantioselective Carbonyl 1,2- or 1,4-Addition Reactions of Nucleophilic Silyl and Diazo Compounds Catalyzed by the Chiral Oxazaborolidinium Ion. Accounts of Chemical Research, 31(8), 455-464. Available at: [Link]

-

Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

-

Wang, C., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 11(1), 1-9. Available at: [Link]

-

Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(40), 14313-14316. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Journal of the American Chemical Society. Available at: [Link]

-

Hoveyda, A. H., et al. (2022). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 61(12), e202116039. Available at: [Link]

-

Tao, Z., et al. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211-27217. Available at: [Link]

-

Khan Academy. (n.d.). Worked example: Part-2-Synthesis of ketones. Retrieved from [Link]

-

Glotz, G. (2020). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. Available at: [Link]

-

Zhou, Q.-L., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications, 14(1), 3234. Available at: [Link]

-

Feringa, B. L., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4475. Available at: [Link]

-

Reetz, M. T. (2004). Selected Diastereoselective Reactions: Additions of Achiral Carbanions to Chiral Aldehydes and Ketones. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis. (n.d.). University of Windsor. Available at: [Link]

-

Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

-

Sarpong, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48037-48046. Available at: [Link]

-

YouTube. (2024). CHEM 2325 Module 19: Reactions of Aldehydes and Ketones with Grignard reagents. Retrieved from [Link]

-

Morris, R. H., et al. (2009). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Synthesis and Characterization of Several Key Catalytic Intermediates. Journal of the American Chemical Society, 131(35), 12696-12705. Available at: [Link]

-

Royal Society of Chemistry. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]

-

Asymmetric-Synthesis. (n.d.). University of Oxford. Available at: [Link]

-

YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

-

Pharmaceutical Technology. (2006). Asymmetric Routes to Chiral Secondary Alcohols. Available at: [Link]

-

OUCI. (n.d.). Catalytic asymmetric alkylation of ketones using organometallic reagents. Retrieved from [Link]

-

Deng, L., et al. (2008). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 130(8), 2422-2423. Available at: [Link]

-

YouTube. (2015). Asymmetric reductions of aldehydes and ketones. Retrieved from [Link]

-

MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 275. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

-

ResearchGate. (2011). Low-Loading Asymmetric Organocatalysis. Chemical Society Reviews, 40(10), 4977-4992. Available at: [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

-

YouTube. (2020). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Retrieved from [Link]

-

MDPI. (2020). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Catalysts, 10(11), 1329. Available at: [Link]

Sources

- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Video | Study.com [study.com]

- 5. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes [mdpi.com]

- 6. Ketone α-alkylation at the more-hindered site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. greyhoundchrom.com [greyhoundchrom.com]

- 10. mdpi.com [mdpi.com]

- 11. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

preventing degradation of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone during workup

Technical Support Center: Stability Protocols for Cyclohexyl 2-(4-fluorophenyl)ethyl Ketone